

Cbz-L-Trp-OH molecular weight and formula

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Compound of Interest

Compound Name: Cbz-L-Trp-OH

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An In-depth Technical Guide to N- α -Carbobenzyloxy-L-tryptophan (**Cbz-L-Trp-OH**)

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and visualizations for N- α -Carbobenzyloxy-L-tryptophan (**Cbz-L-Trp-OH**), a derivative of the essential amino acid L-tryptophan. It is commonly utilized in peptide synthesis and other biochemical applications where the protection of the alpha-amino group is required.

Core Molecular Data

The fundamental molecular properties of **Cbz-L-Trp-OH** are summarized below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

Property	Value	References
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₄	[1] [2] [3] [4]
Molecular Weight	338.36 g/mol	[2] [4] [5]
CAS Number	7432-21-5	[1] [2] [3]
Appearance	White to light yellow powder/crystal	[1] [4]
Melting Point	123-127 °C	[1] [2]

Structural Composition

N- α -Carbobenzyloxy-L-tryptophan is composed of three primary structural units: the L-tryptophan backbone, a carbobenzyloxy (Cbz or Z) protecting group attached to the alpha-amino group, and the carboxylic acid hydroxyl group. The logical relationship between these components is illustrated in the following diagram.

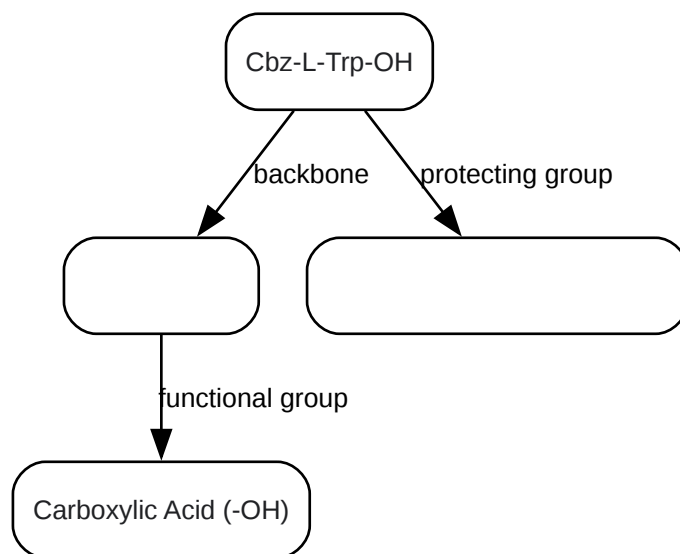


Diagram 1: Structural Components of Cbz-L-Trp-OH

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Diagram 1: Structural Components of **Cbz-L-Trp-OH**

Experimental Protocols

While specific experimental applications will vary, a general protocol for the synthesis of **Cbz-L-Trp-OH** is described. This method is based on the Schotten-Baumann reaction conditions.

Synthesis of N- α -Carbobenzyloxy-L-tryptophan

Objective: To introduce a carbobenzyloxy protecting group onto the alpha-amino group of L-tryptophan.

Materials:

- L-Tryptophan

- 1M Sodium Hydroxide (NaOH) solution
- Benzyl chloroformate (Cbz-Cl)
- 6M Hydrochloric Acid (HCl)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4)
- Stir plate and stir bar
- Ice bath
- Separatory funnel
- Round bottom flask
- Rotary evaporator

Methodology:

- **Dissolution:** Dissolve L-Tryptophan in 1M NaOH solution in a flask and cool the mixture to 0°C in an ice bath with stirring.
- **Protection Reaction:** While maintaining the temperature at 0°C , add benzyl chloroformate and an equivalent amount of 1M NaOH solution dropwise and simultaneously to the reaction mixture. The NaOH is added to neutralize the HCl byproduct of the reaction.
- **Reaction Monitoring:** Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Acidification:** Once the reaction is complete, carefully acidify the solution to a pH of approximately 1-2 with 6M HCl. A white precipitate of the product should form.
- **Extraction:** Extract the product from the aqueous solution using ethyl acetate (typically 3 portions).

- **Drying and Evaporation:** Combine the organic layers and dry over an anhydrous salt like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes.

Logical Workflow for Peptide Synthesis

The primary use of **Cbz-L-Trp-OH** is as a building block in peptide synthesis. The Cbz group protects the amine during the coupling of the carboxylic acid to the amine of another amino acid. The following diagram illustrates the general workflow.

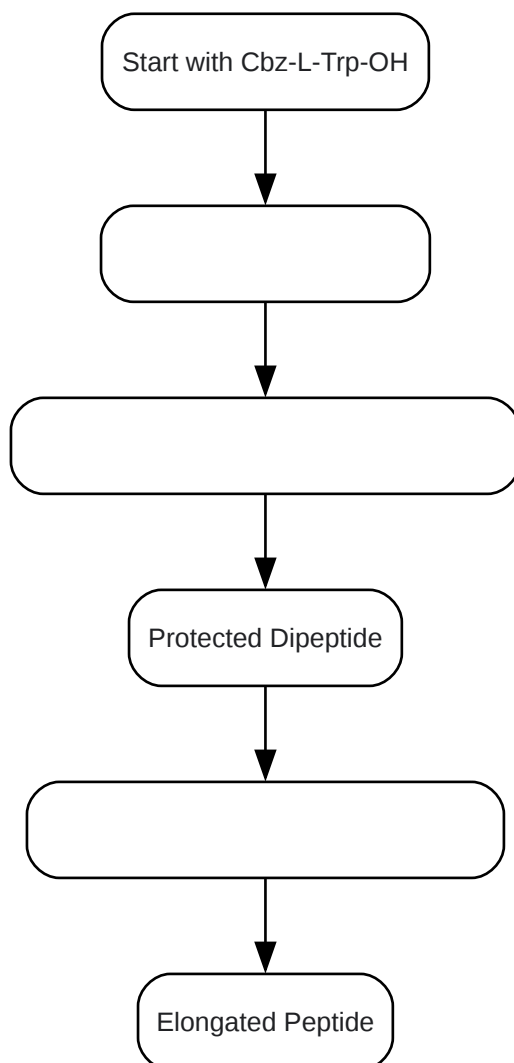


Diagram 2: Workflow for Cbz-L-Trp-OH in Peptide Synthesis

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Diagram 2: Workflow for **Cbz-L-Trp-OH** in Peptide Synthesis

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